molecular formula C18H15BrN4O B3887539 5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE

5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE

Cat. No.: B3887539
M. Wt: 383.2 g/mol
InChI Key: CZMSEFWMIUJYDY-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID with 4-BROMO-BENZYLIDENE-HYDRAZIDE under specific reaction conditions. Common reagents used in this synthesis include hydrazine hydrate, aromatic aldehydes, and appropriate solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to cellular receptors, modulating their activity.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2H-pyrazole-3-carboxylic acid derivatives
  • 4-Bromo-benzylidene-hydrazide derivatives

Uniqueness

5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O/c1-12-2-6-14(7-3-12)16-10-17(22-21-16)18(24)23-20-11-13-4-8-15(19)9-5-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSEFWMIUJYDY-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 2
5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 3
5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 4
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5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 5
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5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 6
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5-P-TOLYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE

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